Cas no 2587-08-8 (3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)

3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-4-amine, 3,5-dimethyl-1-pentyl-
- 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine
- AKOS000220244
- EN300-1106548
- CS-0307169
- 2587-08-8
-
- インチ: 1S/C10H19N3/c1-4-5-6-7-13-9(3)10(11)8(2)12-13/h4-7,11H2,1-3H3
- InChIKey: SNERAJRUMBKISX-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCC)C(C)=C(N)C(C)=N1
計算された属性
- せいみつぶんしりょう: 181.157897619g/mol
- どういたいしつりょう: 181.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 0.9728 g/cm3
- ふってん: 154-156 °C(Press: 6 Torr)
- 酸性度係数(pKa): 4.77±0.10(Predicted)
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106548-5.0g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1106548-10.0g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1106548-5g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1106548-10g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1106548-1.0g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1106548-0.1g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1106548-2.5g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1106548-0.25g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1106548-0.5g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1106548-0.05g |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine |
2587-08-8 | 95% | 0.05g |
$647.0 | 2023-10-27 |
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
3,5-dimethyl-1-pentyl-1H-pyrazol-4-amineに関する追加情報
3,5-Dimethyl-1-Pentyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
3,5-Dimethyl-1-pentyl-1H-pyrazol-4-amine, identified by the CAS registry number 2587-08-8, is a compound of significant interest in various fields of chemical research and industrial applications. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their unique chemical properties and potential applications in drug design, agrochemicals, and materials science. The structure of 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a pentyl group at position 1, and an amine group at position 4. These substituents contribute to its distinct chemical behavior and reactivity.
The synthesis of 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine typically involves multi-step organic reactions, often utilizing nucleophilic aromatic substitution or condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of pyrazole derivatives, including this compound. Researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to optimize the production process, ensuring higher yields and better purity.
In terms of applications, 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine has shown promise in the field of pharmacology. Its structure makes it a potential candidate for drug design, particularly in the development of anti-inflammatory agents and antioxidants. Studies have demonstrated that this compound exhibits moderate anti-inflammatory activity through inhibition of cyclooxygenase enzymes. Additionally, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.
The electronic properties of 3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine make it a valuable component in electronic materials. Recent research has focused on its use as a dopant in organic semiconductors, where it enhances charge transport properties. This application is particularly relevant in the development of flexible electronics and organic light-emitting diodes (OLEDs). The pentyl substituent contributes to improved solubility and processability of the material, making it suitable for large-scale manufacturing.
In the agricultural sector, pyrazole derivatives like 3,5-dimethyl-1-pentyl-pyrazol-amine are being investigated for their pesticidal properties. Field trials have shown that this compound exhibits moderate insecticidal activity against several agricultural pests. However, further studies are required to assess its environmental impact and safety profile before it can be commercialized.
The environmental fate and toxicity of CAS No. 2587–08–8
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